Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate
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Overview
Description
Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, an oxirane ring, and a carbamate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with an epoxide. One common method is the reaction of tert-butyl carbamate with 2-methyloxirane (propylene oxide) under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the carbamate nitrogen on the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-oxiranylmethyl)carbamate
- Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
- Tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Uniqueness
Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate is unique due to its specific combination of a tert-butyl group, an oxirane ring, and a carbamate moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications. Its ability to undergo a wide range of chemical reactions and its utility as a building block in organic synthesis further highlight its uniqueness .
Properties
IUPAC Name |
tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4)6-12-9/h5-6H2,1-4H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXOQGYXTWJOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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